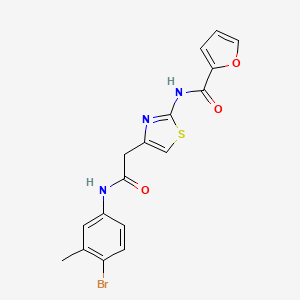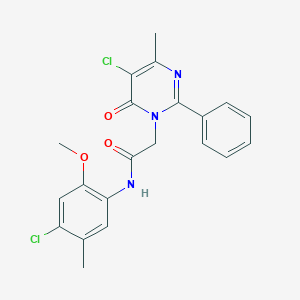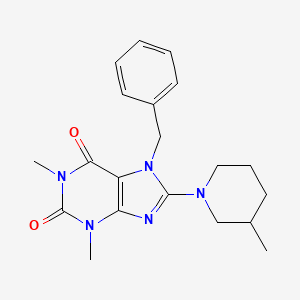![molecular formula C25H23NO5 B2830378 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methylbenzoic acid CAS No. 2413875-48-4](/img/structure/B2830378.png)
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methylbenzoic acid” is a chemical compound with potential applications in scientific research. It is related to other compounds such as “2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid” and “2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid” which are also used in research .
Molecular Structure Analysis
The molecular formula for this compound is C22H25NO6 . The structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups .Physical And Chemical Properties Analysis
The molecular weight of the compound is 399.443 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Applications De Recherche Scientifique
Peptide Synthesis
One of the major applications of compounds related to 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methylbenzoic acid is in the synthesis of peptides. The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used as a protecting group for amino acids in the synthesis of peptides. It is valued for its stability under a variety of conditions and its ability to be removed selectively in the presence of other protecting groups, facilitating the step-wise construction of peptide chains. This is demonstrated in the synthesis of ‘difficult sequences’ where N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids were used as intermediates, showcasing the group's utility in inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993).
Fluorescent Sensing
Another significant application is in fluorescent sensing. For instance, a fluorene derivative synthesized using commercial fluorene followed by a series of chemical modifications was reported as an exclusive fluorescence sensor for 2,4,6-trinitrophenol (TNP) and acetate ions. This demonstrated the compound's high efficiency in TNP detection, achieving micromolar-level sensitivity and a detection limit of 1.39 × 10−6 M, based on changes in fluorescence intensity. Such applications highlight the potential of fluorene-based compounds in environmental monitoring and chemical sensing (Ni et al., 2016).
Metal-Ion Sensing
Fluorene-based compounds also show promise in metal-ion sensing. A fluorene-based probe displayed high sensitivity and selectivity to Zn2+ ions in mixed organic/aqueous media. The probe's complexation with Zn2+ ions was monitored through absorption and fluorescence titration, demonstrating a significant change in photophysical properties upon metal ion binding. This has implications for the development of sensitive and selective sensors for metal ions, which are crucial for environmental monitoring and biological research (Belfield et al., 2010).
Solid Phase Synthesis
Additionally, fluorene-based compounds are utilized in solid-phase synthesis methodologies. A modified benzhydrylamine derivative incorporating the fluoren-9-ylmethoxycarbonyl group facilitated the solid-phase synthesis of peptide amides, underscoring the adaptability and efficiency of fluorene derivatives in synthesizing bioactive molecules. This approach not only simplifies the peptide synthesis process but also allows for the rapid assembly of complex peptide structures with minimal purification steps required (Funakoshi et al., 1988).
Mécanisme D'action
Target of Action
It’s known that this compound is a derivative of the fmoc group , which is commonly used in peptide synthesis for temporary protection of the amino group .
Mode of Action
Fmoc derivatives are typically used in solid-phase peptide synthesis . The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation with the carboxyl group of another amino acid .
Biochemical Pathways
As a derivative of the fmoc group, this compound likely plays a role in the synthesis of peptides . Peptides can affect various biochemical pathways depending on their sequence and structure.
Result of Action
As a component in peptide synthesis, this compound could potentially contribute to the production of bioactive peptides with various cellular effects .
Action Environment
The stability of fmoc derivatives is generally good, with these compounds often being stable at room temperature .
Safety and Hazards
Propriétés
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-16-10-11-17(24(27)28)14-23(16)30-13-12-26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-11,14,22H,12-13,15H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJXHRCRJJOEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-(4-methoxybenzyl)-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B2830300.png)


![2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)-N-cyclopentylacetamide](/img/structure/B2830303.png)
![2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide](/img/structure/B2830304.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2830306.png)
![3-(3-bromophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2830309.png)
![1-[3-[1-(2-Chloroacetyl)piperidin-4-yl]piperidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B2830310.png)
![[3-(1,3-Diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2830311.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2830312.png)
![8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830313.png)

![N-(2-ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2830318.png)